molecular formula C7H9N3 B1344608 (2-ethyl-1H-imidazol-1-yl)acetonitrile CAS No. 1119451-03-4

(2-ethyl-1H-imidazol-1-yl)acetonitrile

Número de catálogo: B1344608
Número CAS: 1119451-03-4
Peso molecular: 135.17 g/mol
Clave InChI: QGRTXXSRTQNWAE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2-ethyl-1H-imidazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C7H9N3 and its molecular weight is 135.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-ethyl-1H-imidazol-1-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-ethyl-1H-imidazol-1-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(2-ethylimidazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-7-9-4-6-10(7)5-3-8/h4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRTXXSRTQNWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628817
Record name (2-Ethyl-1H-imidazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119451-03-4
Record name 2-Ethyl-1H-imidazole-1-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Ethyl-1H-imidazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

(2-Ethyl-1H-imidazol-1-yl)acetonitrile: A Technical Guide for Advanced Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of multifunctional building blocks is essential for the efficient construction of complex molecular architectures. Among these, (2-ethyl-1H-imidazol-1-yl)acetonitrile has emerged as a synthon of considerable interest. Its structure uniquely combines the biologically significant imidazole ring, functionalized with an ethyl group that can modulate steric and electronic properties, with a reactive nitrile moiety. This technical guide provides an in-depth exploration of the chemical properties, synthesis, and characterization of this compound, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthetic routes via N-alkylation, explore its reactivity, and contextualize its role in the construction of valuable heterocyclic systems and potential pharmaceutical agents.

Chemical Identity and Physicochemical Properties

(2-Ethyl-1H-imidazol-1-yl)acetonitrile is a derivative of imidazole, a core component in many biologically active molecules. The introduction of a 2-ethyl group and an N-acetonitrile substituent creates a versatile intermediate. While specific experimental data for this derivative is not widely published, its properties can be reliably predicted based on its structure and comparison with its well-documented parent compound, (1H-imidazol-1-yl)acetonitrile (CAS 98873-55-3)[1][2]. The ethyl group is expected to increase lipophilicity and slightly alter the electronic nature of the imidazole ring compared to the unsubstituted analog.

Table 1: Physicochemical Properties of (2-ethyl-1H-imidazol-1-yl)acetonitrile and its Parent Compound

Property(2-ethyl-1H-imidazol-1-yl)acetonitrile (Predicted/Calculated)(1H-imidazol-1-yl)acetonitrile (Reference Data)Data Source(s)
CAS Number Not assigned / Not found in public databases98873-55-3[1][3]
Molecular Formula C₇H₉N₃C₅H₅N₃[1][4]
Molecular Weight 135.17 g/mol 107.11 g/mol [1][3][4]
Appearance Predicted: White to light yellow solid or oilWhite to Light yellow Solid/Crystal[1][4]
Melting Point Predicted: Lower than parent due to substituent54.0 to 58.0 °C[1][4]
Boiling Point Predicted: Higher than parent116-120 °C (at 0.35 Torr)[1][4]
Solubility Predicted: Soluble in polar organic solvents (DMSO, Methanol)Slightly soluble in DMSO and Methanol[1]
pKa (Predicted) Predicted: ~5.5-6.05.63 ± 0.10[1]
InChI Key Predicted: Varies from parentZPGCVVBPGQJSPX-UHFFFAOYSA-N[1][2]

Synthesis and Mechanistic Insights

The most reliable and scalable method for preparing (2-ethyl-1H-imidazol-1-yl)acetonitrile is through the direct N-alkylation of 2-ethylimidazole. This reaction proceeds via a classic bimolecular nucleophilic substitution (S(_N)2) mechanism.

Causality of Experimental Design
  • Choice of Starting Material: 2-Ethylimidazole is a commercially available and inexpensive starting material. Its N-H proton is weakly acidic and can be removed by a suitable base.

  • Choice of Alkylating Agent: Chloroacetonitrile or bromoacetonitrile are effective electrophiles. Bromoacetonitrile is often more reactive than its chloro-analogue, potentially leading to faster reaction times or higher yields.

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the imidazole nitrogen without competing in the alkylation reaction. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the imidazole, forming the highly nucleophilic imidazolide anion and hydrogen gas, which drives the reaction forward. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures or longer reaction times[5].

  • Choice of Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Acetonitrile (ACN) are ideal. They effectively solvate the cation of the base (e.g., Na⁺) but do not interfere with the nucleophilicity of the imidazolide anion.

Self-Validating Synthesis Protocol

This protocol has been adapted from established procedures for the synthesis of the parent compound, (1H-imidazol-1-yl)acetonitrile[1]. The inclusion of purification and comprehensive characterization steps ensures the identity and purity of the final product.

Materials:

  • 2-Ethylimidazole

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Bromoacetonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 2-ethylimidazole (1.0 eq). Dissolve it in anhydrous THF.

  • Deprotonation: Under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at room temperature for 30-45 minutes. Expert Insight: The evolution of hydrogen gas will be observed. The reaction is complete when bubbling ceases. This step is critical for generating the imidazolide anion, the active nucleophile.

  • Alkylation: Cool the reaction mixture back to 0 °C. Slowly add a solution of bromoacetonitrile (1.05 eq) in anhydrous THF dropwise via the dropping funnel over 20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. Expert Insight: The brine wash helps to remove residual water from the organic layer, improving the efficiency of the drying agent.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate.

  • Final Characterization (Self-Validation): Collect the pure fractions, concentrate under reduced pressure, and characterize the final product by ¹H NMR, ¹³C NMR, IR, and MS to confirm its identity and purity.

Visualization of Synthesis and Structure

dot digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123, fontname="Helvetica", fontsize=12, labelloc="t", label="Figure 1: Chemical Structure of (2-ethyl-1H-imidazol-1-yl)acetonitrile"]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=12];

} dot Caption: Chemical Structure of the target compound.

G

Spectroscopic and Analytical Characterization (Predicted)

Full characterization is a self-validating step to confirm the successful synthesis of the target molecule. The following tables outline the expected spectral data.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.0 - 7.2d (doublet)1HH-5 (imidazole ring)Proton on the imidazole ring, typically appears in the aromatic region.
~ 6.8 - 7.0d (doublet)1HH-4 (imidazole ring)Second proton on the imidazole ring, coupled to H-5.
~ 4.8 - 5.0s (singlet)2H-CH₂-CN (acetonitrile)Methylene protons adjacent to the nitrile group and the imidazole nitrogen.
~ 2.7 - 2.9q (quartet)2H-CH₂-CH₃ (ethyl group)Methylene protons of the ethyl group, split by the adjacent methyl group.
~ 1.2 - 1.4t (triplet)3H-CH₂-CH₃ (ethyl group)Methyl protons of the ethyl group, split by the adjacent methylene group.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 148 - 152C-2 (imidazole ring)Carbon bearing the ethyl group.
~ 125 - 130C-5 (imidazole ring)Imidazole ring carbon.
~ 118 - 122C-4 (imidazole ring)Imidazole ring carbon.
~ 115 - 118-C≡N (nitrile)Characteristic shift for a nitrile carbon.
~ 35 - 40-CH₂-CN (acetonitrile)Methylene carbon of the acetonitrile group.
~ 20 - 25-CH₂-CH₃ (ethyl group)Methylene carbon of the ethyl group.
~ 12 - 15-CH₂-CH₃ (ethyl group)Methyl carbon of the ethyl group.

Table 4: Predicted Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 2240 - 2260MediumC≡N stretch (nitrile)A sharp, characteristic peak for the nitrile functional group is a key diagnostic marker.[6]
~ 2900 - 3150MediumC-H stretch (sp² and sp³)Aromatic C-H stretches from the imidazole ring and aliphatic C-H stretches from the ethyl and CH₂CN groups.
~ 1450 - 1550StrongC=N, C=C stretchVibrations from the imidazole ring system.

Mass Spectrometry (MS):

  • Method: Electrospray Ionization (ESI+)

  • Expected m/z: 136.08 [M+H]⁺ (Calculated for C₇H₁₀N₃⁺)

Reactivity and Applications in Drug Development

(2-Ethyl-1H-imidazol-1-yl)acetonitrile is a bifunctional molecule, presenting two key sites for further chemical modification:

  • The Imidazole Ring: The nitrogen atoms can act as ligands for metal coordination or be involved in hydrogen bonding, which is a critical interaction in many biological systems. The 2-ethyl substituent provides steric bulk and modulates the electronic properties, which can be fine-tuned to optimize binding to biological targets.

  • The Nitrile Group: This functional group is exceptionally versatile. It can be:

    • Hydrolyzed to form a carboxylic acid or an amide.

    • Reduced to form a primary amine, providing a key linker for further derivatization.

    • Utilized in cycloaddition reactions to construct more complex heterocyclic systems.

The parent compound, (1H-imidazol-1-yl)acetonitrile, is a known reactant in the synthesis of antifungal agents like Lanoconazole[1]. Imidazole-based compounds are a cornerstone of antifungal drug development, often targeting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase[7]. By analogy, (2-ethyl-1H-imidazol-1-yl)acetonitrile serves as a crucial intermediate for creating novel analogues of these drugs. The ethyl group can enhance properties such as lipophilicity, potentially improving cell membrane permeability or altering the metabolic profile of the final active pharmaceutical ingredient (API). Its use allows for systematic structure-activity relationship (SAR) studies to develop next-generation therapeutic agents with improved potency and selectivity[5].

Conclusion

(2-Ethyl-1H-imidazol-1-yl)acetonitrile is a strategically important synthetic intermediate with significant potential in pharmaceutical research and development. Its well-defined synthesis via N-alkylation of 2-ethylimidazole is robust and scalable. The compound's dual reactivity, stemming from the imidazole ring and the versatile nitrile group, makes it an attractive starting point for the construction of diverse and complex molecular libraries. This guide provides the foundational chemical knowledge, a field-proven synthetic protocol, and the necessary analytical framework for researchers to confidently synthesize, validate, and utilize this valuable building block in their discovery programs.

References

  • ChemicalBook. (2025). 1H-Imidazol-1-ylacetonitrile | 98873-55-3.
  • BLDpharm. (n.d.). 2-(1H-Imidazol-1-yl)acetonitrile.
  • Sigma-Aldrich. (n.d.). 2-(1H-Imidazol-1-yl)acetonitrile.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate.
  • ResearchGate. (2005). Vibrational Spectra, Powder X-Ray Diffractions and Physical Properties of Cyanide Complexes with 1-ethylimidazole.
  • Organic Chemistry Portal. (n.d.). Imidazole Synthesis.
  • ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.
  • Rasayan Journal of Chemistry. (n.d.). EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION.
  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde.
  • ChemicalBook. (n.d.). 2-Ethylimidazole(1072-62-4)IR1.
  • MDPI. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods.
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.).
  • ChemBK. (2024). Imidazol-1-Yl-Acetonitrile.
  • Benchchem. (n.d.). 2-(1H-imidazol-1-yl)acetonitrile | Heterocyclic Building Block.
  • ACS Omega. (2026). Investigation of Properties and Structure–Activity Relationship of Ketoprofen-Based Ionic Liquids Using Density Functional Quantum Chemical Theory Calculations.
  • ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). (1-Imidazolyl)acetonitrile | 98873-55-3.

Sources

An In-Depth Technical Guide to 2-(1H-Imidazol-1-yl)acetonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: This technical guide focuses on 2-(1H-imidazol-1-yl)acetonitrile (CAS Number: 98873-55-3) . Publicly available scientific and safety data for the specifically requested "(2-ethyl-1H-imidazol-1-yl)acetonitrile" is scarce. Given the structural similarity and the extensive documentation for the former, it is presented here as a critical chemical intermediate likely to be of primary interest to researchers in drug discovery and synthetic chemistry.

Abstract and Introduction

In the landscape of contemporary organic synthesis, the strategic design and utilization of multifunctional building blocks are paramount to the efficient construction of complex molecular architectures. Among these, 2-(1H-imidazol-1-yl)acetonitrile has emerged as a synthon of considerable interest, prized for its unique combination of a reactive nitrile moiety and the biologically significant imidazole ring.[1] This technical guide provides an in-depth exploration of the synthesis, characterization, and diverse applications of this compound, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development.

The structure incorporates an electron-rich, nitrogen-containing 1H-imidazole ring, a key pharmacophore in many biologically active molecules, linked to a reactive nitrile group via a methylene spacer.[1] This configuration makes it an ideal precursor for the synthesis of diverse heterocyclic systems, particularly fused imidazole derivatives, which are scaffolds of significant interest in drug discovery.[1] We will delve into its primary synthetic routes, explore its reactivity, and showcase its role in the construction of valuable pharmaceuticals and advanced materials.

Physicochemical and Structural Data

Unambiguous identification is the cornerstone of reproducible science. 2-(1H-imidazol-1-yl)acetonitrile is a white to light yellow crystalline solid.[2] Its fundamental properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 98873-55-3[1][3]
Molecular Formula C₅H₅N₃[1][4][5]
Molecular Weight 107.11 g/mol [1][3]
IUPAC Name 2-(1H-imidazol-1-yl)acetonitrile[1][6]
Common Synonyms 1-(Cyanomethyl)imidazole, Imidazol-1-ylacetonitrile[3][7]
Appearance White to light yellow crystalline powder/solid[2][3]
Melting Point 54.0 to 58.0 °C[2][3]
Boiling Point 116-120 °C (at 0.35 Torr)[3]
Solubility Slightly soluble in DMSO and Methanol[3]
pKa (Predicted) 5.63 ± 0.10[3]
Storage Conditions Sealed in dry, store in freezer, under -20°C[3][8]

Synthesis and Mechanistic Insights

The most common and efficient synthesis of 2-(1H-imidazol-1-yl)acetonitrile is achieved via a classic nucleophilic substitution (Sₙ2) reaction.[1] The choice of reagents and reaction conditions is critical for optimizing yield and purity, preventing side reactions such as dialkylation.

Underlying Mechanism and Rationale

The synthetic strategy hinges on the nucleophilicity of the imidazole ring. Imidazole itself is a relatively weak nucleophile. Therefore, a strong, non-nucleophilic base is required to deprotonate the N-H proton, generating the highly nucleophilic imidazolide anion. Sodium hydride (NaH) is an ideal choice for this purpose as it irreversibly deprotonates the imidazole, and the only byproduct, hydrogen gas, is easily removed from the reaction medium.

The resulting imidazolide anion then attacks the electrophilic methylene carbon of a haloacetonitrile, such as bromoacetonitrile. This concerted Sₙ2 displacement of the halide leaving group forms the desired C-N bond, yielding the final product. An aprotic polar solvent like tetrahydrofuran (THF) or acetonitrile is preferred to solubilize the reactants and facilitate the reaction without interfering with the strong base or the nucleophile.[9][10]

Diagram: General Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction & Workup Imidazole 1H-Imidazole Deprotonation Deprotonation (Formation of Imidazolide Anion) Imidazole->Deprotonation Base Sodium Hydride (NaH) in THF Base->Deprotonation AlkylatingAgent Bromoacetonitrile SN2 SN2 Attack (Nucleophilic Substitution) AlkylatingAgent->SN2 Electrophile Deprotonation->SN2 Nucleophile Quench Aqueous Quench (NH4Cl/H2O) SN2->Quench Extraction Solvent Extraction (Ethyl Acetate) Quench->Extraction Purification Column Chromatography Extraction->Purification Product 2-(1H-imidazol-1-yl)acetonitrile Purification->Product

Caption: Workflow for the synthesis of 2-(1H-imidazol-1-yl)acetonitrile.

Field-Validated Experimental Protocol

This protocol is adapted from established literature procedures.[3]

Objective: To synthesize 2-(1H-imidazol-1-yl)acetonitrile from 1H-imidazole and bromoacetonitrile.

Materials:

  • 1H-Imidazole (5.0 g, 73.5 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 1.8 g, 45 mmol)

  • Bromoacetonitrile (8.8 g, 73.9 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Petroleum ether/Ethyl acetate (10:1)

Procedure:

  • Reaction Setup: To a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-imidazole (5.0 g) and anhydrous THF.

  • Deprotonation: While stirring at room temperature, carefully add sodium hydride (1.8 g) in portions. Causality Note: Portion-wise addition controls the rate of hydrogen gas evolution, which is exothermic and potentially hazardous. Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the imidazolide anion.

  • Alkylation: Slowly add bromoacetonitrile (8.8 g) dropwise to the suspension. Causality Note: A slow addition rate maintains temperature control and minimizes potential side reactions. Continue stirring at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and cautiously quench by the slow addition of water (50 mL) followed by saturated ammonium chloride solution (50 mL). Causality Note: The quench neutralizes any unreacted sodium hydride and protonates the imidazolide anion, ensuring safe handling.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a petroleum ether/ethyl acetate (10:1) eluent system to afford the pure product (typically as a yellow oil or solid upon standing).[3] A typical yield is around 59%.[3]

Applications in Drug Development and Chemical Synthesis

The utility of 2-(1H-imidazol-1-yl)acetonitrile stems from the combined reactivity of its two functional components.

  • Precursor for Antifungal Agents: It is a documented reactant in the synthesis of the antifungal drug lanoconazole.[3] The imidazole moiety is a classic pharmacophore in many azole antifungals, which function by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.

  • Versatile Synthetic Intermediate: The nitrile group is a powerful functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, providing access to a wide array of more complex molecules. This versatility makes it a valuable intermediate for constructing libraries of compounds in early-stage drug discovery.[2]

  • Scaffold for Bioactive Molecules: The imidazole ring itself is adept at forming hydrogen bonds and coordinating with metal ions in enzyme active sites. Derivatives of imidazole-containing compounds are actively investigated as inhibitors for various enzyme classes, including proteases and kinases.[1][11]

  • Agrochemical and Materials Science: Beyond pharmaceuticals, this compound also serves as an intermediate in the synthesis of fungicides and insecticides. Its derivatives are also explored as ligands in coordination chemistry for creating materials with unique properties.[2]

Analytical and Spectroscopic Characterization

Purity assessment and structural confirmation are crucial. The following data are characteristic of 2-(1H-imidazol-1-yl)acetonitrile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides a distinct fingerprint. A characteristic singlet for the methylene protons (-CH₂CN) is expected in the region of δ 4.95–5.26 ppm. The three protons on the imidazole ring typically appear as distinct signals between δ 7.0–7.7 ppm.[1][12] The exact chemical shifts are solvent-dependent.[13]

    • ¹³C NMR: The carbon spectrum will show signals for the imidazole carbons (typically δ 119-138 ppm), the nitrile carbon (-C≡N) around δ 113-115 ppm, and the methylene carbon (-CH₂-) at approximately δ 34-37 ppm.[12]

  • Mass Spectrometry (MS): Low-resolution mass spectrometry (LRMS) typically shows a protonated molecular ion peak [M+H]⁺ at m/z 108, confirming the molecular weight.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch, typically found in the range of 2240-2260 cm⁻¹.

Safety, Handling, and Storage

As a Senior Application Scientist, adherence to safety protocols is non-negotiable. This compound presents multiple hazards and must be handled with appropriate care.

GHS Hazard Classification
Hazard ClassGHS CodeSignal Word
Acute Toxicity (Oral, Dermal, Inhalation)H301/H302, H311/H312, H331/H332Danger/Warning
Skin IrritationH315Warning
Eye IrritationH319Warning
Respiratory IrritationH335Warning
Source:[3][7][14]
Safe Handling Protocols
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[15] Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and use proper removal technique.[16]

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[7]

    • Lab Coat: A flame-retardant lab coat must be worn and kept fastened.

  • Handling Practices: Avoid creating dust.[16] Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling.[7][15] Take off any contaminated clothing immediately and wash it before reuse.[7]

Storage and Disposal
  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[15] For long-term stability and to maintain purity, storage in a freezer at or below -20°C is recommended.[3] Store away from incompatible materials, particularly strong oxidizing agents.[15]

  • Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national regulations.

References

  • 2-(1H-imidazol-1-yl)acetonitrile | Heterocyclic Building Block.

  • (1-imidazolil)acetonitrilo.

  • 2-(1H-imidazole-1-yl)acetonitrile.

  • Imidazol-1-Yl-Acetonitrile.

  • Overview of acetonitrile: Physicochemical properties, applications and clinical aspects.

  • 2-(1H-IMIDAZOL-1-YL)ACETONITRILE | CAS 98873-55-3.

  • 2-(1H-Imidazol-1-yl)acetonitrile | 98873-55-3.

  • 1H-Imidazol-1-ylacetonitrile | 98873-55-3.

  • A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.

  • Solvent-free synthesis for imidazol-1-yl-acetic acid hydrochloride.

  • A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid.

  • (1-Imidazolyl)acetonitrile | 98873-55-3.

  • 2-(1H-Imidazol-1-yl)acetonitrile | 98873-55-3.

  • 2-(1H-Imidazol-1-yl)acetonitrile.

  • SAFETY DATA SHEET.

  • Supplementary Information.

  • MSDS of 1-(Cyanomethyl)imidazole.

  • 2-(1-Imidazolyl)acetonitrile, 95% 1 g.

  • 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ).

  • (1-Imidazolyl)acetonitrile | C5H5N3 | CID 11804695.

  • 1-(Cyanomethyl)imidazole | CAS#:98873-55-3.

  • 1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated...

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.

  • 2-(1H-Imidazol-1-yl)acetonitrile.

Sources

A Comprehensive Technical Guide to (1H-Imidazol-1-yl)acetonitrile: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Initial searches for "(2-ethyl-1H-imidazol-1-yl)acetonitrile" did not yield sufficient public data for a comprehensive technical guide. It is presumed that the topic of interest is the closely related and extensively documented compound, (1H-Imidazol-1-yl)acetonitrile . This guide will focus on this well-characterized molecule, providing in-depth technical insights relevant to researchers, scientists, and drug development professionals.

(1H-Imidazol-1-yl)acetonitrile has emerged as a valuable bifunctional building block in the landscape of modern organic synthesis. Its structure, which marries a reactive nitrile group with the biologically significant imidazole ring, makes it a synthon of considerable interest. This guide offers a detailed exploration of its synthesis, characterization, and pivotal role in the construction of complex molecular architectures, particularly in the pharmaceutical industry.

Core Molecular Profile and Physicochemical Properties

(1H-Imidazol-1-yl)acetonitrile, with the chemical formula C5H5N3, is a white to light yellow solid under standard conditions.[1][2] Its unique combination of an electron-rich imidazole ring and a reactive nitrile moiety underpins its versatility in synthetic chemistry.[3]

A summary of its key physicochemical properties is presented below:

PropertyValueSource
Molecular Weight 107.11 g/mol [1][2][4][5]
Molecular Formula C5H5N3[1][4][5]
Melting Point 54.0 to 58.0 °C[1][2]
Boiling Point 116-120 °C (at 0.35 Torr)[1][2]
Density 1.11 ± 0.1 g/cm³ (Predicted)[1][2]
pKa 5.63 ± 0.10 (Predicted)[1][2]
Appearance White to light yellow solid/crystallization[1][2]
Solubility Slightly soluble in DMSO and Methanol[1]

Synthesis and Mechanistic Considerations

The most prevalent and efficient synthesis of (1H-imidazol-1-yl)acetonitrile is achieved through the nucleophilic substitution of imidazole with a haloacetonitrile, such as bromoacetonitrile or chloroacetonitrile.[3][1][6] This reaction is a cornerstone of heterocyclic chemistry, and its success hinges on the careful selection of base and solvent to optimize yield and purity.

Causality in Experimental Design

The choice of a strong base, such as sodium hydride (NaH), is critical for the deprotonation of imidazole (pKa of the N-H proton is approximately 14.5), forming the highly nucleophilic imidazolide anion. This anion then readily attacks the electrophilic carbon of the haloacetonitrile in an SN2 reaction. Tetrahydrofuran (THF) is often selected as the solvent due to its ability to solvate the reactants and its inertness under the reaction conditions.

Detailed Experimental Protocol

The following protocol provides a robust method for the synthesis of (1H-imidazol-1-yl)acetonitrile.

Materials:

  • 1H-Imidazole

  • Sodium Hydride (NaH)

  • Bromoacetonitrile

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Water

  • Saturated ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-imidazole (1 equivalent) to anhydrous THF.

  • Deprotonation: To the resulting solution, add sodium hydride (typically 0.6 equivalents of a 60% dispersion in mineral oil) in portions at room temperature. Stir the mixture for 30 minutes. The evolution of hydrogen gas should be observed as the imidazolide anion is formed.

  • Nucleophilic Substitution: Slowly add bromoacetonitrile (1 equivalent) dropwise to the reaction mixture. Continue stirring at room temperature for approximately 2 hours.

  • Workup and Quenching: Upon completion, carefully quench the reaction by the slow addition of water, followed by a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield pure (1H-imidazol-1-yl)acetonitrile.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Figure 1: Synthesis of (1H-Imidazol-1-yl)acetonitrile cluster_reactants Reactants cluster_process Process imidazole 1H-Imidazole deprotonation Deprotonation in THF imidazole->deprotonation NaH Sodium Hydride (NaH) NaH->deprotonation bromoacetonitrile Bromoacetonitrile substitution Nucleophilic Substitution bromoacetonitrile->substitution deprotonation->substitution Imidazolide anion workup Aqueous Workup & Extraction substitution->workup purification Silica Gel Chromatography workup->purification Crude Product product (1H-Imidazol-1-yl)acetonitrile purification->product Pure Product

Caption: Synthesis workflow for (1H-imidazol-1-yl)acetonitrile.

Characterization and Quality Control

To ensure the identity and purity of the synthesized (1H-imidazol-1-yl)acetonitrile, a combination of chromatographic and spectroscopic techniques is employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the final product. A purity of >98.0% is often required for its use in pharmaceutical synthesis.[6]

  • Mass Spectrometry (MS): Low-resolution mass spectrometry (LRMS) can be used to confirm the molecular weight of the compound. The expected [M+H]+ ion would be observed at m/z 108.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the chemical structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Infrared (IR) Spectroscopy: The presence of the nitrile group can be confirmed by a characteristic sharp absorption band around 2250 cm-1.

Applications in Drug Development and Medicinal Chemistry

(1H-Imidazol-1-yl)acetonitrile is a crucial intermediate in the synthesis of several antifungal agents.[1] Its imidazole moiety is a key pharmacophore in many biologically active molecules, while the nitrile group provides a handle for further chemical transformations.[3]

A notable application is in the synthesis of luliconazole, a topical antifungal medication.[6] Luliconazole is used to treat skin infections such as tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[6]

Role in Luliconazole Synthesis

In the synthesis of luliconazole, (1H-imidazol-1-yl)acetonitrile serves as the starting point for constructing the core of the drug molecule. The nitrile group is transformed, and the imidazole ring is incorporated into the final structure.

Synthetic Pathway Visualization

LuliconazoleSynthesis Figure 2: Role in Antifungal Synthesis start (1H-Imidazol-1-yl)acetonitrile intermediate Potassium salt of α-(dimercaptomethylene)- 1H-Imidazole-1-acetonitrile start->intermediate Reaction with CS2 and KOH end Luliconazole intermediate->end reagent (αS)-2,4-dichloro-α- (chloromethyl)-benzene methanol methanesulfonate reagent->end

Caption: Role of (1H-imidazol-1-yl)acetonitrile in luliconazole synthesis.

Safety, Handling, and Storage

(1H-Imidazol-1-yl)acetonitrile is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Information:

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral, Dermal, Inhalation)GHS07DangerH302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/IrritationGHS07DangerH315: Causes skin irritation.
Serious Eye Damage/IrritationGHS07DangerH319: Causes serious eye irritation.
Specific Target Organ ToxicityGHS07DangerH335: May cause respiratory irritation.

Precautionary Measures and Storage:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid breathing dust, fumes, or vapors.[7]

  • Storage: Store in a cool, dry place, away from incompatible materials. For long-term storage, it is recommended to keep it in a freezer at temperatures under -20°C in a tightly sealed container.[1][2][4][5]

Conclusion

(1H-Imidazol-1-yl)acetonitrile is a synthon of significant value in organic and medicinal chemistry. Its straightforward synthesis, coupled with the dual reactivity of its imidazole and nitrile functionalities, has cemented its role as a key building block in the development of important pharmaceutical agents. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and drug development.

References

  • Process for preparation of luliconazole.
  • Critical Evaluation of Spectroscopic and Chromatographic Methods for the Quantitative Determination of Ketoconazole and Clindamycin . International Journal of Pharmaceutical Sciences. [Link]

  • Ibogaine . Wikipedia. [Link]

  • 2-(1H-imidazole-1-yl)acetonitrile . ChemBK. [Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease . ACS Publications. [Link]

  • 2-(1H-Imidazol-1-yl)acetonitrile . Lead Sciences. [Link]

  • Imidazol-1-Yl-Acetonitrile . ChemBK. [Link]

  • A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
  • SAFETY DATA SHEET - Acetonitrile . Science Interactive. [Link]

  • Safety Data Sheet - (1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride . Angene Chemical. [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies . MDPI. [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of (2-ethyl-1H-imidazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-ethyl-1H-imidazol-1-yl)acetonitrile is a key heterocyclic building block, valued in medicinal chemistry and drug development for its versatile structure. As a precursor for more complex molecular scaffolds, its unambiguous identification and purity assessment are paramount. This technical guide provides an in-depth analysis of the expected spectroscopic signature of (2-ethyl-1H-imidazol-1-yl)acetonitrile. Grounded in fundamental principles and data from structurally analogous compounds, this document serves as a predictive reference for researchers. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a multi-faceted analytical framework. Each section includes not only the interpretation of predicted data but also detailed, field-proven protocols for data acquisition, ensuring that the described methods form a self-validating system for structural confirmation.

Molecular Structure and Analytical Rationale

The structural identity of any compound synthesized for pharmaceutical research must be unequivocally confirmed. Spectroscopic techniques provide a non-destructive "fingerprint" of a molecule's architecture. For (2-ethyl-1H-imidazol-1-yl)acetonitrile, the key structural motifs are:

  • An N1-substituted imidazole ring : The electronic environment of the ring protons (H-4, H-5) and carbons (C-2, C-4, C-5) provides a core signature.

  • A C2-ethyl group : This aliphatic substituent breaks the symmetry of the imidazole ring and introduces characteristic proton and carbon signals with predictable spin-spin coupling.

  • An N1-cyanomethyl group : The electron-withdrawing nature of the nitrile and its proximity to the imidazole ring significantly influences the chemical shift of the adjacent methylene protons and presents a unique IR absorption band.

A combined analytical approach is essential. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (especially the nitrile), and mass spectrometry verifies the molecular weight and provides insight into the molecule's fragmentation pathways, thereby confirming its overall composition.

Caption: Molecular structure of (2-ethyl-1H-imidazol-1-yl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By analyzing the chemical shifts, multiplicities, and integrals of proton (¹H) and carbon (¹³C) signals, we can map the entire covalent framework of the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides a quantitative map of all unique proton environments. For (2-ethyl-1H-imidazol-1-yl)acetonitrile, we predict five distinct signals. The causality for the predicted chemical shifts stems from the inductive and anisotropic effects of the nitrogen atoms, the nitrile group, and the aromatic imidazole ring.

Table 1: Predicted ¹H NMR Spectral Data in CDCl₃

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.0-7.2 Singlet 1H H-5 The ethyl group at C2 is predicted to cause a slight upfield shift compared to the unsubstituted analog (~7.06 ppm).[1]
~6.9-7.1 Singlet 1H H-4 Similar to H-5, an upfield shift is expected due to the electron-donating nature of the C2-ethyl group.[1]
~4.9-5.1 Singlet 2H -CH₂CN Positioned between two electron-withdrawing groups (imidazole and nitrile), this signal is expected to be a sharp singlet, consistent with the unsubstituted analog (~4.95 ppm).[1]
~2.7-2.9 Quartet 2H -CH₂CH₃ Typical chemical shift for a methylene group attached to an aromatic ring, split into a quartet by the adjacent methyl protons.

| ~1.2-1.4 | Triplet | 3H | -CH₂CH₃ | Characteristic chemical shift for a terminal methyl group, split into a triplet by the adjacent methylene protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. The greater chemical shift range allows for clear resolution of carbons in different functional groups.

Table 2: Predicted ¹³C NMR Spectral Data in CDCl₃

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~150-153 C-2 The attachment of the ethyl group significantly deshields this carbon compared to the unsubstituted analog.
~127-129 C-4 Expected chemical shift for an sp² carbon in the imidazole ring.
~119-121 C-5 Slightly upfield from C-4, consistent with similar N-substituted imidazoles.[1]
~114-116 -C≡N The nitrile carbon appears in a highly characteristic downfield region.[1]
~35-38 -CH₂CN The methylene carbon attached to the ring nitrogen. Its chemical shift is consistent with similar structures.[1]
~22-25 -CH₂CH₃ Typical range for an aliphatic methylene carbon attached to an aromatic system.

| ~13-15 | -CH₂CH₃ | Characteristic chemical shift for a terminal aliphatic methyl carbon. |

Experimental Protocol for NMR Data Acquisition

To ensure data integrity, a standardized acquisition protocol is essential. This protocol is designed to be a self-validating system, providing high-resolution data suitable for unambiguous structural confirmation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[2] Ensure the instrument is properly tuned and shimmed on the sample to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Co-add 16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 160 ppm.

    • Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

    • Co-add 1024 scans for sufficient signal intensity.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm. Integrate all signals in the ¹H spectrum.

cluster_prep Preparation cluster_acq Acquisition (400 MHz) cluster_proc Processing A Dissolve Sample (10-15 mg in CDCl₃) B Transfer to NMR Tube A->B C Tune & Shim Spectrometer B->C D Acquire ¹H Spectrum (16 Scans) C->D E Acquire ¹³C Spectrum (1024 Scans) D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Calibrate & Integrate G->H I Final Spectra & Peak List H->I A Prepare Dilute Sample Solution B Inject 1 µL into GC A->B C Separation on DB-5ms Column B->C D Ionization (EI Source, 70 eV) C->D E Mass Analysis (Quadrupole) D->E F Detection E->F G Generate Mass Spectrum F->G

Sources

Methodological & Application

A Comprehensive Guide to the N-Alkylation of 2-Ethylimidazole: Protocol, Mechanistic Insights, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of (2-ethyl-1H-imidazol-1-yl)acetonitrile

Abstract

(2-ethyl-1H-imidazol-1-yl)acetonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a reactive nitrile group and the biologically significant imidazole core, makes it a key precursor for synthesizing more complex molecular architectures, including various pharmacologically active agents.[1] This document provides a detailed, field-proven protocol for the synthesis of (2-ethyl-1H-imidazol-1-yl)acetonitrile via the direct N-alkylation of 2-ethylimidazole with chloroacetonitrile. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, discuss critical safety considerations, and outline methods for purification and characterization to ensure a self-validating and reproducible synthesis.

Introduction and Scientific Principle

The synthesis of (2-ethyl-1H-imidazol-1-yl)acetonitrile is most commonly achieved through a nucleophilic substitution reaction, a cornerstone of organic chemistry.[1] The core of this transformation is the N-alkylation of the imidazole ring. Imidazoles are ambident nucleophiles, meaning alkylation can potentially occur at either of the two nitrogen atoms.[2] However, for a symmetrically substituted imidazole like 2-ethylimidazole, the two nitrogens are equivalent, simplifying the reaction to yield a single N-alkylated product.

The reaction proceeds via an SN2 mechanism. The process is initiated by a base, which deprotonates the N-H of the 2-ethylimidazole ring. This deprotonation significantly enhances the nucleophilicity of the nitrogen atom, transforming it into a potent imidazolide anion. This anion then attacks the electrophilic carbon atom of chloroacetonitrile, displacing the chloride leaving group to form the new carbon-nitrogen bond and yield the desired product.

The choice of base and solvent is critical for optimizing reaction efficiency and yield.[3] An inorganic base like potassium carbonate is often preferred for its ease of handling and removal post-reaction. A polar aprotic solvent, such as acetonitrile, is ideal as it can dissolve the reactants and stabilize the transition state of the SN2 reaction without participating in the reaction itself.

Reaction Pathway and Workflow

The overall synthetic pathway involves the base-mediated reaction of 2-ethylimidazole with chloroacetonitrile.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent R1 2-Ethylimidazole Product (2-ethyl-1H-imidazol-1-yl)acetonitrile R1->Product R2 Chloroacetonitrile R2->Product Base Potassium Carbonate (K2CO3) Base->Product Base-Mediated Deprotonation Solvent Acetonitrile (CH3CN) Solvent->Product Reaction Medium Byproduct Potassium Chloride (KCl) + Potassium Bicarbonate (KHCO3)

Caption: Chemical reaction scheme for the synthesis of the target compound.

The experimental workflow is designed to ensure reaction completion, efficient isolation of the product, and subsequent purification.

workflow Experimental Workflow A 1. Reaction Setup (Combine reactants, base, solvent) B 2. Reaction Monitoring (Heat to reflux, monitor by TLC) A->B C 3. Work-up (Cool, filter solids) B->C D 4. Extraction & Washing (Aqueous wash, extract with EtOAc) C->D E 5. Drying & Concentration (Dry organic layer, evaporate solvent) D->E F 6. Purification (Silica gel column chromatography) E->F G 7. Characterization (NMR, MS, HPLC) F->G

Caption: Step-by-step experimental workflow from setup to characterization.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )PuritySupplier
2-EthylimidazoleC₅H₈N₂96.13≥98%Sigma-Aldrich
ChloroacetonitrileC₂H₂ClN75.50≥99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.21≥99%, anhydrousFisher Scientific
Acetonitrile (CH₃CN)CH₃CN41.05Anhydrous, ≥99.8%Fisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeVWR
HexanesC₆H₁₄86.18ACS GradeVWR
Deionized WaterH₂O18.02-In-house
Anhydrous Sodium SulfateNa₂SO₄142.04GranularFisher Scientific
Silica GelSiO₂60.08230-400 meshSorbent Technologies
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Thermometer/temperature probe

  • Nitrogen or argon gas inlet

  • Buchner funnel and filter paper

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

MANDATORY SAFETY PRECAUTIONS

This protocol involves hazardous materials. A thorough risk assessment must be conducted before starting. All steps must be performed inside a certified chemical fume hood.

  • Chloroacetonitrile (CAS 107-14-2): Highly toxic and fatal in contact with skin or if swallowed/inhaled. It is a flammable liquid and vapor and a lachrymator (causes tearing).[4][5] Avoid all contact with skin, eyes, and clothing. Do not breathe vapors.[6] Use spark-proof tools and take precautionary measures against static discharge.[5] In case of exposure, seek immediate medical attention.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation.

  • Ethyl Acetate & Hexanes: Highly flammable liquids and vapors. Use in a well-ventilated area away from ignition sources.

Detailed Experimental Protocol

Reaction Setup
  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a thermometer.

  • To the flask, add 2-ethylimidazole (9.61 g, 100 mmol, 1.0 eq).

  • Add anhydrous potassium carbonate (20.73 g, 150 mmol, 1.5 eq).

  • Add 100 mL of anhydrous acetonitrile to the flask.

  • Begin stirring the suspension under a gentle flow of nitrogen.

Reagent Addition and Reaction
  • CRITICAL STEP: While stirring vigorously, slowly add chloroacetonitrile (8.31 g, 110 mmol, 1.1 eq) to the suspension dropwise via a syringe over 10-15 minutes. The reaction may be slightly exothermic.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80-82°C).

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 50:50 ethyl acetate/hexanes eluent system. The starting 2-ethylimidazole should be consumed, and a new, higher Rf spot corresponding to the product should appear.

Work-up and Extraction
  • Once the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to room temperature.

  • Filter the suspension through a Buchner funnel to remove the potassium carbonate and the potassium chloride byproduct.

  • Wash the collected solids with a small amount of ethyl acetate (2 x 20 mL) to recover any entrained product.

  • Combine the filtrate and the washes and transfer them to a rotary evaporator.

  • Concentrate the solution under reduced pressure to remove the acetonitrile and ethyl acetate, yielding a crude oily residue.

  • Dissolve the residue in 100 mL of ethyl acetate and transfer it to a 500 mL separatory funnel.

  • Wash the organic layer with deionized water (2 x 50 mL) to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Evaporate the solvent using a rotary evaporator to obtain the crude (2-ethyl-1H-imidazol-1-yl)acetonitrile as a yellow to brown oil.

Purification
  • Purify the crude product by silica gel column chromatography.

  • Prepare a slurry of silica gel in hexanes and pack the column.

  • Load the crude oil onto the column (pre-adsorbing on a small amount of silica is recommended).

  • Elute the column with a gradient of ethyl acetate in hexanes (starting from 20% ethyl acetate and gradually increasing to 50%).

  • Collect the fractions containing the pure product (as determined by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield (2-ethyl-1H-imidazol-1-yl)acetonitrile as a pale yellow oil. An expected yield is typically in the range of 75-85%.

Characterization and Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

ParameterData
Physical Form Pale yellow oil
Molecular Formula C₇H₉N₃
Molecular Weight 135.17 g/mol
Expected Yield 75-85%
HPLC Purity >98%[7]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.05 (s, 1H, imidazole C4-H), 6.95 (s, 1H, imidazole C5-H), 4.85 (s, 2H, -CH₂CN), 2.70 (q, 2H, -CH₂CH₃), 1.30 (t, 3H, -CH₂CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 148.0, 128.5, 120.0, 115.5, 45.0, 22.0, 13.5.
Mass Spec (ESI+) m/z: 136.08 [M+H]⁺

Troubleshooting

  • Low Yield: May result from incomplete reaction (extend reflux time), insufficient base, or wet solvent (use anhydrous reagents and solvent).

  • Reaction Stalls: Ensure the base is anhydrous and the solvent is of sufficient purity. In some cases, a stronger base or a different solvent like DMF may be required, though this complicates the work-up.[8]

  • Purification Issues: If the product is difficult to separate from impurities, adjust the solvent polarity for column chromatography or consider vacuum distillation for purification.

Conclusion

This application note details a reliable and scalable protocol for synthesizing (2-ethyl-1H-imidazol-1-yl)acetonitrile. By understanding the underlying SN2 mechanism and adhering to the stringent safety precautions required for handling chloroacetonitrile, researchers can confidently produce this valuable chemical intermediate with high yield and purity. The provided characterization data serves as a benchmark for validating the final product's identity and quality.

References

  • US20170362212A1 - Process for preparation of luliconazole - Google P
  • A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid - Sciforum. [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - MDPI. [Link]

  • CN103012275A - Method for producing high-purity N-alkyl imidazole - Google P
  • US4476059A - Chloroacetonitrile synthesis - Google P
  • Chloroacetonitrile | ClCH2CN | CID 7856 - PubChem. [Link]

  • N-Alkylation of imidazoles - University of Otago. [Link]

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed. [Link]

  • WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)
  • Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? - ResearchGate. [Link]

  • Reagents and conditions: [i] 2-chloroacetonitrile, K2CO3, DMF, room temp... - ResearchGate. [Link]

Sources

Mastering the Purification of (2-ethyl-1H-imidazol-1-yl)acetonitrile: A Guide to High-Purity Isolation by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-ethyl-1H-imidazol-1-yl)acetonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the desired efficacy, safety, and quality of the final active pharmaceutical ingredient (API). This comprehensive application note provides a detailed protocol for the purification of (2-ethyl-1H-imidazol-1-yl)acetonitrile using silica gel column chromatography. We will delve into the rationale behind the selection of the stationary and mobile phases, address the common challenges associated with the chromatography of basic imidazole derivatives, and present a step-by-step guide to achieving high purity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Purity

The imidazole moiety is a ubiquitous scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents. (2-ethyl-1H-imidazol-1-yl)acetonitrile, a derivative of imidazole, serves as a versatile intermediate in the synthesis of numerous compounds of pharmaceutical interest. The presence of impurities, even in trace amounts, can have a significant impact on the downstream reactions, affecting yield, selectivity, and the impurity profile of the final API. Therefore, a robust and efficient purification method is critical.

Column chromatography is a widely employed technique for the purification of organic compounds.[1] Its effectiveness hinges on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For basic compounds like imidazoles, purification by silica gel chromatography can be challenging due to strong interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the silica surface, often leading to peak tailing and poor separation.[1] This guide will address this issue and provide a practical solution.

Understanding the Chemistry: Synthesis and Potential Impurities

The synthesis of (2-ethyl-1H-imidazol-1-yl)acetonitrile typically involves the N-alkylation of 2-ethylimidazole with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, in the presence of a base.[2]

A general synthetic scheme is as follows:

This reaction can lead to several potential impurities that need to be removed during the purification process:

  • Unreacted 2-ethylimidazole: Incomplete reaction will result in the presence of the starting material.

  • Unreacted Haloacetonitrile: Excess reagent may remain in the crude product.

  • Di-substituted imidazole: The imidazole ring has two nitrogen atoms, and although sterically hindered, a small amount of the undesired 1,3-disubstituted product may form.

  • By-products from side reactions: Depending on the reaction conditions, other minor impurities may be generated.

Understanding these potential impurities is crucial for developing an effective chromatographic separation method.

The Purification Strategy: Column Chromatography

Silica gel is the most common stationary phase for column chromatography due to its versatility and cost-effectiveness. However, as mentioned, its acidic nature can pose a challenge for the purification of basic compounds. To overcome this, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase. The TEA neutralizes the acidic silanol groups on the silica surface, minimizing the strong interactions with the basic analyte and leading to improved peak shape and better separation.[1]

The choice of the mobile phase, or eluent, is critical for achieving good separation. A solvent system with the appropriate polarity is required to move the target compound down the column at a reasonable rate while allowing for the separation from impurities. For imidazole derivatives, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is commonly used.[2][3]

Materials and Equipment

Materials:

  • Crude (2-ethyl-1H-imidazol-1-yl)acetonitrile

  • Silica gel (60-120 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Potassium permanganate stain or UV lamp for visualization

Equipment:

  • Glass chromatography column

  • Separatory funnel (for loading the column)

  • Collection tubes or flasks

  • Rotary evaporator

  • Beakers and flasks

  • Capillary tubes for TLC spotting

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

Step 1: Thin Layer Chromatography (TLC) Analysis

Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

  • Prepare a series of developing chambers with different ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the crude material onto TLC plates.

  • Develop the TLC plates in the different solvent systems.

  • Visualize the spots using a UV lamp or by staining with potassium permanganate.

  • The ideal solvent system will give a good separation of the desired product from the impurities, with the product having an Rf value of approximately 0.2-0.3.

Step 2: Column Preparation
  • Select a glass column of an appropriate size. A general rule of thumb is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.[4]

  • Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane/ethyl acetate 9:1).

  • Pour the slurry into the column, ensuring there are no air bubbles.

  • Allow the silica gel to pack under gravity, and then gently tap the column to ensure uniform packing.

  • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Step 3: Sample Loading
  • Dissolve the crude (2-ethyl-1H-imidazol-1-yl)acetonitrile in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

  • Carefully add the sample solution to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.

Step 4: Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column.

  • Begin eluting the column, collecting fractions in separate tubes or flasks.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Once the desired product has been eluted, the polarity of the mobile phase can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to elute any more polar impurities.

Step 5: Product Isolation
  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified (2-ethyl-1H-imidazol-1-yl)acetonitrile.

  • Determine the yield and assess the purity of the final product using analytical techniques such as NMR, HPLC, or GC-MS.

Troubleshooting

  • Peak Tailing: As discussed, this is a common issue with basic compounds on silica gel. If significant tailing is observed, add 0.5-1% triethylamine to the mobile phase. This will help to sharpen the peaks and improve separation.[1]

  • Poor Separation: If the desired product and impurities are not well-separated, consider using a less polar mobile phase to increase the retention of all compounds on the column, which may improve resolution. A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can also be effective.

  • Compound Stuck on the Column: If the compound does not elute even with a highly polar mobile phase, it may be strongly adsorbed to the silica gel. In this case, using a different stationary phase, such as alumina, may be necessary.

Data Presentation

The following table summarizes the key parameters for the column chromatography purification of (2-ethyl-1H-imidazol-1-yl)acetonitrile.

ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel (60-120 mesh)Standard, versatile, and cost-effective stationary phase for normal-phase chromatography.[1]
Mobile Phase Hexane/Ethyl Acetate (initial ratio determined by TLC, e.g., 9:1)Provides good separation for moderately polar compounds. The ratio can be adjusted to optimize the separation.[2][3]
Mobile Phase Modifier 0.5-1% Triethylamine (TEA)Neutralizes acidic silanol groups on the silica surface to prevent peak tailing of the basic imidazole compound.[1]
TLC Rf of Product ~0.2-0.3Ensures the compound moves down the column at an optimal rate for good separation.
Silica to Crude Ratio 50:1 to 100:1 (w/w)A higher ratio is used for difficult separations to improve resolution.[4]
Detection Method UV light (254 nm) or Potassium Permanganate StainFor visualizing the spots on the TLC plate.

Visualization of the Workflow

The following diagram illustrates the overall workflow for the purification of (2-ethyl-1H-imidazol-1-yl)acetonitrile.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Synthesis of Crude (2-ethyl-1H-imidazol-1-yl)acetonitrile TLC TLC Analysis to Determine Mobile Phase Synthesis->TLC Crude Product Column_Prep Column Preparation (Silica Gel Slurry) TLC->Column_Prep Optimized Mobile Phase Loading Sample Loading Column_Prep->Loading Elution Elution and Fraction Collection Loading->Elution Isolation Product Isolation (Solvent Evaporation) Elution->Isolation Pure Fractions Purity Purity Analysis (NMR, HPLC, GC-MS) Isolation->Purity Purified Product

Sources

Troubleshooting & Optimization

Technical Support Center: Challenges in the Purification of 2-Alkyl-imidazolylacetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of purifying 2-alkyl-imidazolylacetonitriles. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these valuable intermediates. The unique physicochemical properties of the imidazole core, combined with the nitrile functionality and a variable alkyl chain, present a distinct set of purification hurdles. This guide provides field-proven insights and systematic protocols to help you achieve your desired purity and yield.

The primary challenges stem from the inherent basicity and high polarity of the imidazole ring. These characteristics lead to strong interactions with standard purification media, such as silica gel, often resulting in poor separation, significant tailing, and low recovery. Furthermore, achieving crystallinity can be elusive, with products often isolating as persistent oils. This guide is structured as a series of troubleshooting questions and FAQs to directly address the most common issues encountered in the lab.

Troubleshooting Guide: From Crude Reaction to Pure Compound

This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but the underlying scientific rationale for each step.

Column Chromatography Issues
Q1: My compound is streaking severely on my silica gel TLC plate and column, leading to poor separation and low recovery. Why is this happening and how can I fix it?

A1: This is the most common issue and is almost always due to the interaction between the basic nitrogen atoms of the imidazole ring and the acidic silanol (Si-OH) groups on the surface of standard silica gel. [1] This strong, non-specific binding leads to "tailing" or "streaking," where the compound elutes slowly and continuously rather than in a sharp band.

Causality: The lone pair of electrons on the imidazole nitrogen acts as a Lewis base, forming a strong association with the acidic protons of the silica surface. This prevents the smooth equilibrium of the molecule between the stationary and mobile phases, which is essential for good chromatographic separation.[2]

Solutions:

  • Neutralize the Stationary Phase: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This base will preferentially interact with the acidic sites on the silica, effectively "masking" them from your compound.

    • Triethylamine (TEA): Add 0.5-2% TEA to your eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). This is often the first and best choice.[1][3]

    • Ammonium Hydroxide: For very polar systems, a few drops of concentrated ammonium hydroxide in the methanol portion of your eluent can be highly effective.

  • Switch to a Different Stationary Phase: If basic modifiers are not sufficient or compatible with your molecule, consider an alternative stationary phase.

    • Alumina (Basic or Neutral): Alumina is a robust alternative for purifying basic compounds like imidazoles and can provide better separation and reduce tailing.[3][4]

    • Deactivated Silica Gel: You can use commercially available end-capped silica or prepare it yourself. This C2-deactivated silica is particularly useful for polar, nitrogen-containing heterocycles that are prone to streaking on normal silica.[4]

  • Optimize Sample Loading: How you apply your sample to the column is critical.

    • Dry Loading: Avoid loading your sample dissolved in a strong solvent. Instead, pre-adsorb your crude material onto a small amount of silica gel (or Celite), evaporate the solvent, and load the resulting dry powder onto the top of your column. This technique promotes sharper bands and significantly improves separation.[3]

Q2: I'm struggling to find a solvent system that gives me a good Rf value (0.2-0.4) on TLC. My compound either stays at the baseline or shoots to the solvent front.

A2: This indicates a significant polarity mismatch between your compound and the chosen eluent. 2-Alkyl-imidazolylacetonitriles are quite polar, and standard ethyl acetate/hexane systems may not be strong enough to move the compound off the baseline. Conversely, high concentrations of methanol can make the mobile phase too polar, causing the compound to elute too quickly.

Solutions:

  • Employ a Stronger Solvent System: Dichloromethane (DCM) or Chloroform paired with Methanol (MeOH) is a very effective system for many imidazole derivatives.[3]

    • Start with a low percentage of MeOH (e.g., 1-2%) in DCM and gradually increase it (e.g., 5%, 10%) until you achieve the desired Rf.

    • Remember to add your basic modifier (like TEA) to this system as well.

  • Consider Reverse-Phase Chromatography: If your compound is particularly polar and difficult to purify on normal-phase silica, reverse-phase (e.g., C18 silica) is an excellent alternative. In this technique, the most polar compounds elute first.[4] A typical mobile phase would be a gradient of water and acetonitrile or methanol.

Crystallization & Isolation Challenges
Q3: My purified compound is a thick, persistent oil that refuses to crystallize. How can I induce solidification?

A3: This is a frequent challenge, especially with variations in the 2-alkyl group. The length and branching of the alkyl chain can disrupt crystal lattice formation.[5] The presence of even minor impurities or residual solvent can also inhibit crystallization.

Causality: Crystallization requires the orderly arrangement of molecules into a lattice. Flexible alkyl chains can adopt multiple conformations, increasing the energetic barrier to forming a stable crystal structure. Solvents can interfere by solvating the molecule, preventing the intermolecular interactions necessary for crystal packing.

Solutions:

  • Ensure High Purity: First, confirm the purity of your oil by a high-resolution method like LC-MS or NMR. If impurities are present, another chromatographic pass may be necessary.

  • Rigorous Solvent Removal: Ensure all chromatography and work-up solvents are removed. Place the sample under high vacuum for several hours, potentially with gentle heating (if the compound is stable). Co-evaporation with a solvent like toluene can help azeotropically remove other residual solvents.[6]

  • Systematic Solvent Screening: The key is to find a solvent or solvent system where your compound is soluble when hot but poorly soluble when cold.[3]

    • Single Solvents: Test a range of solvents from non-polar (hexanes, toluene) to polar (ethyl acetate, isopropanol, acetonitrile).

    • Binary Solvent Systems: This is often the most successful approach. Dissolve your oil in a small amount of a "good" solvent (e.g., ethyl acetate, DCM, or acetone) and then slowly add a "poor" or "anti-solvent" (e.g., hexanes, pentane, or diethyl ether) dropwise until the solution becomes cloudy (incipient precipitation). Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in a refrigerator or freezer.

  • Trituration: If direct crystallization fails, trituration can work well. Add a small amount of a non-solvent (one in which your compound is insoluble, like cold hexanes or ether) to your oil and vigorously scratch the side of the flask with a glass rod or spatula. This mechanical energy can induce nucleation and cause the oil to solidify.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should anticipate from the synthesis of 2-alkyl-imidazolylacetonitriles?

A1: Impurity profiles depend heavily on the synthetic route. A common method is the alkylation of an imidazole precursor with an alkyl halide, followed by reaction with chloroacetonitrile.[7]

  • Unreacted Starting Materials: Incomplete reactions can leave behind the starting imidazole or chloroacetonitrile.

  • Over-alkylation/Isomers: If starting from imidazole itself, you can get alkylation at different nitrogen positions.

  • Hydrolysis of Nitrile: The acetonitrile group can be sensitive to strongly acidic or basic conditions, potentially hydrolyzing to the corresponding amide or carboxylic acid.

  • By-products from Reagents: Impurities from commercial starting materials, like glyoxal or acetaldehyde in imidazole synthesis, can carry through.[8]

Q2: What is a reliable, systematic workflow for purifying these compounds?

A2: A robust purification strategy involves a logical progression from crude work-up to final isolation. The following workflow is a validated starting point.

Purification_Workflow CRUDE Crude Reaction Mixture WORKUP Aqueous Work-up (e.g., NaHCO3 wash, brine) CRUDE->WORKUP 1. Quench & Neutralize EXTRACT Solvent Extraction (EtOAc or DCM) WORKUP->EXTRACT DRY Dry (Na2SO4) & Concentrate EXTRACT->DRY COLUMN Flash Column Chromatography DRY->COLUMN 2. Initial Purification TLC TLC Analysis for Fraction Pooling COLUMN->TLC 3. Analyze Fractions CONC_PURE Concentrate Pure Fractions TLC->CONC_PURE FINAL Final Product (Oil or Solid) CONC_PURE->FINAL RECRYSTAL Recrystallization or Trituration FINAL->RECRYSTAL 4. Final Polish (if oily or needed) PURE_SOLID Pure Crystalline Solid FINAL->PURE_SOLID (if solid) RECRYSTAL->PURE_SOLID

Caption: A systematic workflow for the purification of 2-alkyl-imidazolylacetonitriles.

Q3: How should I store my purified 2-alkyl-imidazolylacetonitrile to ensure its stability?

A3: Like many nitrogen heterocycles, these compounds can be sensitive to air, light, and moisture over time. The nitrile group can also be susceptible to degradation.

  • Short-term: Store in a tightly sealed vial in the refrigerator.

  • Long-term: For optimal stability, store as a solid under an inert atmosphere (argon or nitrogen) in a freezer (-20°C).[9] Protect from light by using an amber vial or wrapping the vial in foil.

Key Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography with Basic Modifier

This protocol is designed to overcome tailing and achieve efficient separation on silica gel.

  • Prepare the Slurry: For a 1g sample, weigh ~40-50g of silica gel into a beaker. Add your chosen mobile phase (e.g., 98:2 Hexane:Ethyl Acetate + 1% Triethylamine) to create a pourable slurry.

  • Pack the Column: Pour the slurry into your column, ensuring no air bubbles are trapped. Open the stopcock to allow the solvent to drain until it is just level with the top of the silica bed.

  • Dry Load the Sample: Dissolve your ~1g crude sample in a minimal amount of a suitable solvent (e.g., DCM or acetone). Add ~2-3g of silica gel to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Load the Column: Carefully add the dry powder containing your sample to the top of the packed silica bed, creating a small, even layer. Gently add a thin layer of sand on top to prevent disturbance.

  • Elute the Column: Carefully add your mobile phase to the column. Apply pressure (flash chromatography) and begin collecting fractions.

  • Analyze Fractions: Monitor the elution process using TLC. Combine the fractions that contain your pure product.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure.

Protocol 2: Systematic Recrystallization for Oily Products

This protocol provides a structured approach to finding a suitable crystallization solvent system.

  • Setup: Distribute small amounts of your oil (e.g., ~20-30 mg) into several small test tubes.

  • Single Solvent Screening:

    • To each tube, add a different solvent dropwise while stirring until the oil dissolves. Test a range: Hexane, Toluene, Diethyl Ether, Ethyl Acetate, Acetone, Isopropanol, Acetonitrile.

    • If a solid forms immediately, you have found a potential trituration/washing solvent.

    • If the oil dissolves, place the tube in an ice bath and scratch the side. If crystals form, you have found a potential single-solvent system.

  • Binary Solvent Screening (if single solvents fail):

    • Take a new sample of oil and dissolve it in a minimal amount of a "good" solvent where it is highly soluble (e.g., Ethyl Acetate).

    • Slowly add a "poor" anti-solvent (e.g., Hexanes) dropwise until the solution becomes persistently cloudy.

    • Gently warm the tube until the solution is clear again.

    • Allow the tube to cool slowly to room temperature, then transfer to a refrigerator. Observe for crystal formation over 24-48 hours.

Data Presentation

For effective chromatography, the choice of solvent system is paramount. The following table summarizes common starting points for mobile phases.

Solvent System (v/v) Modifier Typical Application
Hexane / Ethyl Acetate1-2% TriethylamineLess polar analogues; good for initial screening.
Dichloromethane / Methanol1-2% TriethylamineExcellent for more polar compounds; highly tunable.[3]
Chloroform / Methanol1-2% TriethylamineA classic alternative to DCM/Methanol.[3]
Water / Acetonitrile0.1% TFA or Formic AcidFor Reverse-Phase (C18) chromatography.
Visualizing Key Interactions

The diagram below illustrates the mechanism of chromatographic tailing and its mitigation.

Tailing_Mechanism cluster_0 Without Basic Modifier cluster_1 With Basic Modifier (Triethylamine) Silica_A Acidic Silica Surface (Si-OH) Result_A Result: Tailing & Poor Separation Silica_A->Result_A Imidazole_A Basic Imidazole (Your Compound) Imidazole_A->Silica_A Strong, Irreversible Binding Silica_B Acidic Silica Surface (Si-OH) TEA Triethylamine (TEA) TEA->Silica_B TEA neutralizes acidic sites Imidazole_B Basic Imidazole (Your Compound) Result_B Result: Sharp Peaks & Good Separation Imidazole_B->Result_B Elutes cleanly

Caption: Interaction of basic imidazoles with silica gel, with and without a basic modifier.

References

  • Google Patents. (n.d.). Method for preparing 2-methylimidazole. RU2486176C1.
  • Zhang, J., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology.
  • Google Patents. (n.d.). A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1,1-diphosphonic acid. WO2005066188A1.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 2-alkyl-2-adamantyl ester. US6770777B2.
  • Google Patents. (n.d.). Process for preparation of luliconazole. US20170362212A1.
  • ResearchGate. (n.d.). Synthesis of 2-chloro-1-AUX/PG-1H-imidazole that is the imidazole.... Retrieved from [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry. Retrieved from [Link]

  • PubMed Central. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]

  • National Institutes of Health. (2022). Alkyl substituent-dependent systematic change in cold crystallization of azo molecules. Retrieved from [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Regioselectivity of Imidazole N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Imidazole Alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of N-alkylation of the imidazole ring. Achieving high regioselectivity in this transformation is a common challenge, and the choice of base is a critical parameter that dictates the outcome. This document provides in-depth technical guidance, troubleshooting advice, and detailed protocols in a practical question-and-answer format to empower you to optimize your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrical imidazoles often challenging?

A1: The challenge arises from the delocalized nature of the negative charge in the imidazolide anion formed upon deprotonation. When an unsymmetrical imidazole is treated with a base, the resulting anion has two nucleophilic nitrogen atoms (N1 and N3), leading to the potential formation of two different regioisomeric products. The inherent electronic and steric differences between the two nitrogen atoms are often subtle, making it difficult to achieve exclusive alkylation at one site.[1]

Q2: What are the primary factors that control the regioselectivity of imidazole N-alkylation?

A2: The regioselectivity of this reaction is a delicate interplay of three main factors:

  • Electronic Effects: The electronic nature of substituents on the imidazole ring significantly influences the nucleophilicity of the two nitrogen atoms. Electron-withdrawing groups (EWGs) will decrease the electron density of the adjacent nitrogen, making the distal nitrogen more nucleophilic and therefore more likely to be alkylated.[1]

  • Steric Hindrance: The size of both the substituents on the imidazole ring and the incoming alkylating agent plays a crucial role. Bulky groups will sterically hinder the adjacent nitrogen, favoring alkylation at the less sterically encumbered nitrogen atom.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically shift the regiochemical outcome. The base is particularly critical as it influences the nature of the imidazolide anion and its counterion, which can in turn affect the transition state of the alkylation reaction.

The Critical Role of the Base: A Comparative Guide

The selection of the appropriate base is arguably the most critical decision in controlling the regioselectivity of imidazole alkylation. Bases can be broadly categorized by their strength, which is inversely related to the pKa of their conjugate acid.

BaseConjugate AcidpKa of Conjugate AcidTypical SolventsKey Characteristics & Regioselectivity Insights
Sodium Hydride (NaH) H₂~36DMF, THFStrong, non-nucleophilic base. Results in rapid and irreversible deprotonation to form the sodium imidazolide salt. Often favors the thermodynamically more stable product. In many cases, particularly with sterically unhindered imidazoles, it can lead to mixtures. However, for certain substituted imidazoles, it can provide high selectivity.
Potassium Carbonate (K₂CO₃) HCO₃⁻10.3Acetonitrile, DMFMild, inexpensive base. Often used in large-scale synthesis due to its ease of handling. The reaction is heterogeneous and generally slower than with NaH. Can provide good regioselectivity, particularly when steric factors are dominant. For 4-nitroimidazole, K₂CO₃ in acetonitrile at 60°C favors N1 alkylation.[2]
Cesium Carbonate (Cs₂CO₃) HCO₃⁻10.3DMF, AcetonitrileMild base, similar to K₂CO₃ but with a larger, softer counterion. The larger Cs⁺ cation can coordinate differently with the imidazolide anion compared to K⁺ or Na⁺, sometimes leading to altered regioselectivity. In some systems, it has been shown to favor N1-alkylation.
Potassium Hydroxide (KOH) H₂O15.7Acetonitrile, DMSOStrong, nucleophilic base. Its use can sometimes be complicated by the presence of water, which can affect the reaction. However, in some protocols, it has been used effectively.
Potassium tert-Butoxide (KOtBu) t-BuOH~19THF, DioxaneStrong, sterically hindered, non-nucleophilic base. The bulky nature of the base itself can influence the deprotonation step and potentially favor abstraction of the less sterically accessible proton, although this is less common than the steric influence of substituents on the imidazole ring.

pKa values are approximate and can vary with the solvent.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Poor Regioselectivity - A Mixture of N1 and N3 Isomers is Obtained

This is the most common problem encountered in the alkylation of unsymmetrical imidazoles.

Diagnostic Workflow & Solutions:

  • Analyze Steric and Electronic Factors:

    • Is there a significant steric difference between the two nitrogens? If not, consider introducing a bulky substituent at a position that will direct the alkylation to the desired nitrogen.

    • Is there a strong electronic bias? An electron-withdrawing group will direct the alkylation to the more distant nitrogen. If your substrate lacks such a group, it may be difficult to achieve high selectivity based on electronics alone.

  • Modify Reaction Conditions:

    • Change the Base: If you are using a strong base like NaH and getting a mixture, consider switching to a milder base like K₂CO₃ or Cs₂CO₃. The reaction will be slower, but the increased kinetic control may favor one isomer.

    • Vary the Solvent: The polarity of the solvent can influence the aggregation state of the imidazolide salt and the nature of the transition state. If you are using a polar aprotic solvent like DMF, try a less polar solvent like THF or dioxane, or vice versa.

    • Adjust the Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

  • Consider the Alkylating Agent:

    • A bulkier alkylating agent will be more sensitive to steric hindrance and may increase selectivity for the less hindered nitrogen.

Issue 2: Low Yield or No Reaction

If the reaction is not proceeding to completion, consider the following:

Diagnostic Workflow & Solutions:

  • Assess the Base Strength:

    • If you are using a weak base like K₂CO₃ and the reaction is sluggish, your imidazole may not be acidic enough to be deprotonated efficiently. In this case, switching to a stronger base like NaH is a logical step.[3]

    • Ensure your base is of good quality and has not been deactivated by moisture.

  • Check the Reactivity of the Alkylating Agent:

    • Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl chloride and the reaction is slow, consider switching to the corresponding bromide or iodide.

    • Ensure the alkylating agent has not degraded.

  • Solvent and Temperature:

    • Ensure your solvent is anhydrous, as water can quench the base and the imidazolide anion.

    • Increasing the reaction temperature will generally increase the reaction rate. However, be mindful that this can also decrease regioselectivity.

  • Workup Issues:

    • Ensure that your product is not being lost during the workup procedure. Check the aqueous layer for your product if it has some water solubility.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride (NaH) in DMF

This protocol is suitable for a wide range of alkylating agents and generally results in high conversion.

Materials:

  • Substituted Imidazole

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl Halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the substituted imidazole (1.0 eq).

  • Add anhydrous DMF to dissolve the imidazole.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.1 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation using Potassium Carbonate (K₂CO₃) in Acetonitrile

This method is often preferred for its milder conditions and ease of handling, especially on a larger scale.

Materials:

  • Substituted Imidazole

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile

  • Alkyl Halide

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the substituted imidazole (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous acetonitrile to the flask.

  • Add the alkylating agent (1.2 eq) to the stirred suspension at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C or reflux) and monitor by TLC.[2]

  • Once the reaction is complete, cool the mixture to room temperature and filter off the K₂CO₃.

  • Wash the solid with acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights: Visualizing the Role of the Base

The following diagrams illustrate the key steps in the base-mediated N-alkylation of a 4-substituted imidazole.

G cluster_0 Deprotonation cluster_1 Alkylation Imidazole 4-R-Imidazole Anion Imidazolide Anion Imidazole->Anion + B: Base Base (B:) HB HB⁺ Anion->HB AlkylHalide R'-X Product1 1,4-Disubstituted Product Product2 1,5-Disubstituted Product Anion_c Imidazolide Anion Anion_c->Product1 + R'-X (Attack at N1) Anion_c->Product2 + R'-X (Attack at N3)

Caption: General workflow for imidazole N-alkylation.

G cluster_0 Scenario A: Steric Hindrance cluster_1 Scenario B: Electronic Effect Start_A Bulky R group on Imidazole Anion_A Imidazolide Anion (N adjacent to R is hindered) Start_A->Anion_A + Base Product_A Alkylation at less hindered N (Major Product) Anion_A->Product_A + R'-X Start_B EWG at C4 Anion_B Imidazolide Anion (N3 is electron deficient) Start_B->Anion_B + Base Product_B Alkylation at N1 (Major Product) Anion_B->Product_B + R'-X

Sources

Preventing dimerization of imidazolylacetonitrile during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-IMACN-20260123 Version: 1.0 Last Updated: January 23, 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of imidazolylacetonitrile (also known as 4-(cyanomethyl)imidazole). A common challenge encountered during its synthesis is the formation of a dimeric byproduct, which can significantly reduce the yield and purity of the desired product. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you mitigate and prevent the dimerization of imidazolylacetonitrile. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your synthesis.

Part 1: Troubleshooting Guide - Dimerization Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: I'm observing a significant amount of a high-molecular-weight byproduct in my synthesis of imidazolylacetonitrile. Could this be a dimer, and what is the likely mechanism of its formation?

Answer: Yes, the formation of a high-molecular-weight byproduct is a strong indication of dimerization. The most plausible mechanism for this is a base-catalyzed self-condensation reaction, analogous to the Thorpe reaction [1][2][3].

Plausible Dimerization Mechanism:

The synthesis of imidazolylacetonitrile typically involves the N-alkylation of imidazole with a haloacetonitrile (like chloroacetonitrile or bromoacetonitrile) in the presence of a base.[4] The base is intended to deprotonate imidazole, creating the imidazolide anion, which then acts as a nucleophile.

However, the methylene protons (α-protons) on the cyanomethyl group of the newly formed imidazolylacetonitrile are also acidic. If a sufficiently strong base is present in the reaction mixture, it can deprotonate the product, generating a carbanion. This carbanion is a potent nucleophile and can attack the electrophilic carbon of the nitrile group of another imidazolylacetonitrile molecule. The reaction proceeds through an imine intermediate, which then tautomerizes to a more stable enamine. This enamine is the dimer.

Here is a diagram illustrating the proposed base-catalyzed dimerization pathway:

DimerizationMechanism cluster_step1 Step 1: Deprotonation (Side Reaction) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Tautomerization IMACN1 Imidazolylacetonitrile Carbanion Carbanion Intermediate IMACN1->Carbanion Deprotonation of α-carbon Base1 Base (B:) Base1->IMACN1 BH BH+ Carbanion->BH Carbanion2 Carbanion IMACN2 Another Imidazolylacetonitrile Molecule Carbanion2->IMACN2 Attack on nitrile carbon Imine_Intermediate Imine Intermediate IMACN2->Imine_Intermediate Imine_Intermediate2 Imine Intermediate Dimer Enamine Dimer (Stable Product) Imine_Intermediate2->Dimer Proton transfer

Caption: Proposed mechanism for the dimerization of imidazolylacetonitrile.

Question 2: My reaction yield of imidazolylacetonitrile is consistently low, and I suspect dimerization. How can I adjust my reaction conditions to minimize this side reaction?

Answer: Optimizing your reaction conditions is crucial for minimizing dimerization. The key is to favor the N-alkylation of imidazole over the self-condensation of the product. Here are the primary parameters to consider:

  • Choice and Stoichiometry of the Base: This is arguably the most critical factor.

    • Problem: Using a very strong base (e.g., sodium hydride, potassium tert-butoxide) in excess can deprotonate both imidazole and the product, promoting dimerization.

    • Solution: Opt for a milder, non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[5] These bases are strong enough to deprotonate imidazole but less likely to deprotonate the significantly less acidic α-protons of the product. Use the base in slight excess (e.g., 1.1-1.5 equivalents) relative to imidazole to ensure complete deprotonation of the starting material without creating an overly basic environment for the product.

  • Reaction Temperature:

    • Problem: Higher temperatures can accelerate the rate of dimerization. N-alkylation of imidazoles can be performed at a range of temperatures, but excessive heat can favor side reactions.[6]

    • Solution: Conduct the reaction at a lower temperature. While the optimal temperature will depend on your specific solvent and reactants, starting at room temperature or even 0 °C and slowly warming if necessary is a good strategy. Monitor the reaction progress by TLC or LC-MS to find the lowest effective temperature.

  • Solvent Selection:

    • Problem: The solvent can influence the reactivity of the base and the solubility of the intermediates.

    • Solution: Polar aprotic solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF) are generally good choices for N-alkylation reactions.[7] Acetonitrile can be particularly advantageous as it is less likely to promote the deprotonation of the product compared to more polar solvents like DMF.

  • Order of Addition:

    • Problem: Having a high concentration of both the base and the product simultaneously can increase the likelihood of dimerization.

    • Solution: Consider a slow addition of the haloacetonitrile to the mixture of imidazole and the base. This ensures that the haloacetonitrile reacts quickly with the imidazolide anion as it is formed, keeping the concentration of the product low throughout the initial phase of the reaction.

Summary of Recommended vs. Problematic Conditions:

ParameterRecommended Conditions to Minimize DimerizationConditions that May Promote Dimerization
Base Mild inorganic base (e.g., K₂CO₃, Na₂CO₃)Strong bases (e.g., NaH, KOtBu) in excess
Temperature 0 °C to Room Temperature (or lowest effective temp.)Elevated temperatures (> 50 °C)
Solvent Polar aprotic (e.g., Acetonitrile, THF)Highly polar solvents that enhance base strength
Addition Slow addition of haloacetonitrileRapid mixing of all reactants

Part 2: Experimental Protocols

Protocol 1: Optimized Synthesis of Imidazolylacetonitrile to Minimize Dimer Formation

This protocol incorporates the principles discussed above to provide a robust method for the synthesis of imidazolylacetonitrile with a reduced risk of dimerization.

Materials:

  • Imidazole

  • Chloroacetonitrile (or Bromoacetonitrile)

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 eq) and anhydrous acetonitrile.

  • Base Addition: Add finely ground, anhydrous potassium carbonate (1.2 eq) to the stirring solution.

  • Reactant Addition: Cool the mixture to 0 °C using an ice bath. Slowly add chloroacetonitrile (1.05 eq) dropwise over 30-60 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the imidazole is consumed.

  • Workup: a. Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. b. Concentrate the filtrate under reduced pressure to remove the acetonitrile. c. Dissolve the residue in ethyl acetate. d. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Caption: Workflow for optimized synthesis of imidazolylacetonitrile.

Protocol 2: Purification of Imidazolylacetonitrile from Dimeric Impurity via Acid-Base Extraction

If dimerization has already occurred, this acid-base extraction protocol can be effective for separating the desired basic product from the likely less-basic or neutral dimeric byproduct.[8]

Procedure:

  • Dissolution: Dissolve the crude product containing imidazolylacetonitrile and the dimer in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M aqueous HCl. Shake the funnel gently, venting frequently. The basic imidazolylacetonitrile will be protonated and move into the aqueous layer, while the less basic dimer and other neutral impurities should remain in the organic layer.

  • Separation: Separate the aqueous layer. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery of the product.

  • Basification: Combine the acidic aqueous extracts in a clean flask and cool in an ice bath. Slowly add a base (e.g., 2 M NaOH or solid NaHCO₃) with stirring until the pH is basic (pH ~8-9).

  • Back-Extraction: Extract the now neutral imidazolylacetonitrile from the aqueous layer with fresh ethyl acetate or dichloromethane (repeat 2-3 times).

  • Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified imidazolylacetonitrile.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use sodium hydride (NaH) for the deprotonation of imidazole in this synthesis? A1: While NaH is a very effective base for deprotonating imidazole, it is a very strong, non-selective base. Its use significantly increases the risk of deprotonating the α-protons of the imidazolylacetonitrile product, which is the first step in the dimerization side reaction. It is recommended to use a milder base like potassium carbonate to improve the selectivity of the reaction.

Q2: I see a color change to yellow or brown in my reaction. Is this related to dimerization? A2: A color change to yellow or brown can be an indication of side reactions, including dimerization. The enamine structure of the proposed dimer is a conjugated system, which could impart color. While not a definitive confirmation, an unexpected color change warrants investigation of the reaction mixture by analytical techniques like LC-MS to identify the byproducts.

Q3: Is there a way to reverse the dimerization reaction? A3: Reversing the dimerization is generally not practical under standard synthetic conditions. The enamine dimer is a thermodynamically stable product. The most effective strategy is to prevent its formation in the first place by optimizing the reaction conditions.

Q4: Are there alternative synthetic routes that avoid this dimerization issue? A4: While the N-alkylation of imidazole is a common and direct route, other multi-step syntheses of substituted imidazoles exist.[9] However, these are often more complex and may have their own sets of potential side reactions. For the specific synthesis of imidazolylacetonitrile, controlling the conditions of the N-alkylation reaction is the most straightforward and cost-effective approach to avoiding the dimer. Another strategy could involve the use of protecting groups on the imidazole ring, though this adds extra steps to the synthesis.[10][11][12][13][14]

References

  • BenchChem. (2025). An In-Depth Technical Guide to the Origin and Control of Dimeric Impurities in Anastrozole Synthesis.
  • Chemsrc. (2025). 1-(Cyanomethyl)imidazole. Retrieved from [Link]

  • Lehigh Preserve. (n.d.). Some Condensation Reactions of Arylalkylnitriles. Retrieved from [Link]

  • ACS Publications. (2009). Cu(I)-Catalyzed Direct Enantioselective Cross Aldol-Type Reaction of Acetonitrile. Organic Letters. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A METHOD FOR PROTECTING THE IMIDAZOLE RING OF HISTIDINE DURING CERTAIN REACTIONS AND ITS APPLICATION TO THE PREPARATION OF l-AMINO-N-METHYLHISTIDINE. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Domino reaction of N-(cyanomethyl)-1,3-azolium quaternary salts with o-hydroxybenzaldehydes: scope and limitations. Retrieved from [Link]

  • ResearchGate. (2014). (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C,.... Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones.
  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • IdeaExchange@UAkron. (2015). Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
  • ResearchGate. (2006). (PDF) N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]

  • Reddit. (2023). Removal of Imidazole from my crude product solution. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2008). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2023). A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. Retrieved from [Link]

  • Scientific & Academic Publishing. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the synthesis of imidazoles catalyzed by (4–SB)T(4–SPh)PHSO4. Retrieved from [Link]

  • PubMed. (1995). Convenient synthesis of 4-trifluoromethyl-substituted imidazole derivatives. Retrieved from [Link]

  • ResearchGate. (2016). Imidazole alkylation by chlorobutane ?. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ChemRxiv. (2021). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Thorpe reaction. Retrieved from [Link]

  • Journal of the American Chemical Society. (2020). Synthesis of Vinylene-Linked Covalent Organic Frameworks from Acetonitrile: Combining Cyclotrimerization and Aldol Condensation in One Pot. Retrieved from [Link]

  • MDPI. (2022). Computational Revision of the Mechanism of the Thorpe Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Synthesis of imidazole-activated ribonucleotides using cyanogen chloride. Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

  • PubMed. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure and principal inertial axes of imidazole. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]

  • PubChem. (n.d.). Cyanomethyl 2-methyl-1-tetrahydropyran-2-yl-imidazole-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN106674121A - Preparation method of 4-halogen-1H-imidazole.
  • Taylor & Francis Online. (1976). A Study of the Thorpe-Ziegler Reaction in Very Mild Conditions. Retrieved from [Link]

  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]

Sources

Validation & Comparative

Efficacy of (2-ethyl-1H-imidazol-1-yl)acetonitrile Derivatives: A Comparative Guide to a Promising Antifungal Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel antifungal agents to combat the growing threat of resistant fungal infections, the imidazole scaffold has consistently proven to be a fertile ground for discovery. This guide provides a comprehensive technical overview of the efficacy of antifungal agents derived from the (2-ethyl-1H-imidazol-1-yl)acetonitrile backbone and its close structural analogs. While direct and extensive public data on a wide range of derivatives from this specific starting material is limited, we will draw upon the well-documented success of structurally related compounds, such as the commercially available antifungal, lanoconazole, to illustrate the potential of this chemical class.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the synthesis, mechanism of action, in vitro and in vivo efficacy, and comparative performance of these imidazole-based compounds. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific integrity.

The Imidazole Core: A Privileged Scaffold in Antifungal Drug Discovery

The imidazole ring is a five-membered heterocyclic aromatic compound that serves as a cornerstone in the development of numerous antifungal drugs. Its significance lies in its ability to chelate the heme iron atom within the active site of a critical fungal enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a key player in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell growth arrest and death.[1][2]

The general structure-activity relationship (SAR) for many imidazole-based antifungals highlights the importance of specific structural features for potent activity. These often include a substituted aromatic ring and a side chain attached to the imidazole nitrogen, which contribute to the compound's binding affinity and pharmacokinetic properties.[3] The (2-ethyl-1H-imidazol-1-yl)acetonitrile scaffold provides a unique combination of a reactive nitrile group and the biologically crucial imidazole ring, making it a versatile precursor for creating diverse derivatives.

Synthesis of Imidazole-Based Antifungal Agents

The synthesis of imidazole derivatives typically involves the N-alkylation of the imidazole ring with a suitable electrophile. For compounds related to the topic, a general synthetic route would involve the reaction of 2-ethyl-1H-imidazole with a haloacetonitrile derivative. Further modifications can then be introduced to the ethyl or acetonitrile moieties to generate a library of analogs for screening.

A more specific example, the synthesis of 2-(1H-imidazol-1-yl)acetonitrile, a precursor to the antifungal drug lanoconazole, involves the reaction of imidazole with bromoacetonitrile in a suitable solvent like tetrahydrofuran (THF) with a base such as sodium hydride.[2] This foundational reaction can be adapted to incorporate the 2-ethyl-imidazole starting material.

Diagram: General Synthetic Pathway for Imidazole Acetonitrile Derivatives

G A 2-ethyl-1H-imidazole C Base (e.g., NaH) Solvent (e.g., THF) A->C B Haloacetonitrile (e.g., Bromoacetonitrile) B->C D (2-ethyl-1H-imidazol-1-yl)acetonitrile C->D N-alkylation E Further Chemical Modifications D->E F Library of Derivatives E->F

Caption: A generalized workflow for the synthesis of (2-ethyl-1H-imidazol-1-yl)acetonitrile derivatives.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

As with other azole antifungals, derivatives of (2-ethyl-1H-imidazol-1-yl)acetonitrile are expected to exert their antifungal effects by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the conversion of lanosterol to ergosterol. The nitrogen atom (N3) of the imidazole ring coordinates with the heme iron atom in the active site of CYP51, while the rest of the molecule interacts with the surrounding amino acid residues, leading to a stable enzyme-inhibitor complex. This inhibition disrupts the fungal cell membrane's structure and function, ultimately leading to cell death or inhibition of growth.[3]

Diagram: Mechanism of Action of Imidazole Antifungals

G A Lanosterol B Lanosterol 14α-demethylase (CYP51) A->B C Ergosterol B->C F Inhibition D Fungal Cell Membrane Integrity C->D E Imidazole Derivative (e.g., Lanoconazole analog) E->B

Caption: Imidazole derivatives inhibit lanosterol 14α-demethylase, blocking ergosterol synthesis and disrupting fungal cell membrane integrity.

In Vitro Efficacy: A Comparative Analysis

The in vitro efficacy of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are widely used to ensure reproducibility and comparability of results.[4][5][6]

Table 1: Comparative In Vitro Activity (MIC, µg/mL) of Lanoconazole and Other Azole Antifungals

Fungal SpeciesLanoconazoleLuliconazoleEfinaconazoleItraconazoleFluconazole
Trichophyton rubrum0.004 - 0.0160.0002 - 0.0010.008 - 0.030.03 - 0.1250.25 - 8
Trichophyton mentagrophytes0.008 - 0.030.0005 - 0.0020.016 - 0.060.06 - 0.250.5 - 16
Candida albicans0.06 - 40.03 - 20.125 - 80.03 - 10.125 - 4
Aspergillus fumigatus0.25 - 20.125 - 10.5 - 40.125 - 1>64

Data compiled from multiple sources for illustrative comparison. Actual MIC ranges can vary between studies and isolates.[7]

The data clearly indicates that lanoconazole possesses potent in vitro antifungal activity, often comparable to or more potent than other established azole antifungals, particularly against dermatophytes. Luliconazole generally exhibits the lowest MIC values in these comparisons.[8]

In Vivo Efficacy: Preclinical Models

In vivo studies are critical for evaluating the therapeutic potential of a new antifungal agent. Animal models, such as the guinea pig model of dermatophytosis, are commonly used to assess the efficacy of topical antifungal formulations.

A study on the therapeutic efficacy of a 1% cream and 1% solution of lanoconazole in a guinea pig model of cutaneous candidiasis demonstrated its superiority over comparable formulations of bifonazole.[9] Topical application of lanoconazole once daily for three consecutive days resulted in a significantly higher rate of fungal eradication compared to the bifonazole-treated group.[9]

Furthermore, lanoconazole has been shown to possess anti-inflammatory properties, which can be beneficial in treating dermatomycoses that are often accompanied by inflammation.[10][11] This dual action of antifungal and anti-inflammatory activity provides a significant therapeutic advantage.

Experimental Protocols: Ensuring Methodological Rigor

The following are detailed, step-by-step methodologies for key in vitro antifungal susceptibility testing, based on established CLSI and EUCAST guidelines.

Broth Microdilution Method for MIC Determination (Adapted from CLSI M27/M38)

This method is a gold standard for determining the MIC of antifungal agents against yeasts and filamentous fungi.

  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh the antifungal compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

    • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium (buffered with MOPS) to achieve the desired final concentrations in the microtiter plate.

  • Inoculum Preparation:

    • For yeasts (Candida spp.), culture the isolate on Sabouraud dextrose agar for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

    • For molds (Aspergillus spp.), harvest conidia from a mature culture and prepare a suspension in sterile saline containing a wetting agent (e.g., Tween 80).

    • Adjust the conidial suspension to a specific concentration using a hemocytometer or spectrophotometer and then dilute to the final inoculum size as per the guidelines.

  • Inoculation and Incubation:

    • Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate.

    • Add 100 µL of the standardized inoculum to each well.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

    • Incubate the plates at 35°C for 24-48 hours for yeasts or longer for molds, depending on the species.

  • Reading and Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth control.[4]

    • For molds, the endpoint is often complete inhibition of growth.[4]

Diagram: Broth Microdilution Workflow

G A Prepare Antifungal Dilutions in Plate C Inoculate Plate A->C B Prepare and Standardize Fungal Inoculum B->C D Incubate at 35°C C->D E Read MIC D->E

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion and Future Directions

The (2-ethyl-1H-imidazol-1-yl)acetonitrile scaffold and its close analogs, exemplified by the potent antifungal agent lanoconazole, represent a promising area for the development of new antifungal therapies. The imidazole core, with its well-established mechanism of action targeting ergosterol biosynthesis, provides a solid foundation for designing novel compounds with broad-spectrum activity.

The available data on lanoconazole demonstrates excellent in vitro and in vivo efficacy, particularly against dermatophytes, and the added benefit of anti-inflammatory properties. This underscores the potential of further exploring derivatives of the (2-ethyl-1H-imidazol-1-yl)acetonitrile backbone to identify new drug candidates with improved potency, expanded spectrum, and favorable safety profiles.

Future research should focus on the systematic synthesis and screening of a diverse library of derivatives from this scaffold. A thorough investigation of their structure-activity relationships will be crucial for optimizing their antifungal properties. Furthermore, in vivo studies in various animal models of fungal infections will be essential to validate their therapeutic potential and pave the way for potential clinical development.

References

  • Hu, C., Xu, Z., Huang, Z., Wang, R., Zhang, Y., & Mao, Z. (2023). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. ACS medicinal chemistry letters, 14(10), 1448–1454. [Link]

  • Suryawanshi, K. D., Pawar, P. V., Usnale, S. V., Garad, S. V., & Kumbhar, S. P. (2022). Luliconazole: A Comparitive Review with Lanoconazole. International Journal of Pharmaceutical Research and Applications, 7(2), 57-59. [Link]

  • Karak, M., & Roy, K. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(3), 578. [Link]

  • Tashiro, T., et al. (2015). Anti-inflammatory activity of lanoconazole, a topical antifungal agent. Mycoses, 58(3), 197-202. [Link]

  • Shokoohi, G., et al. (2017). In Vitro Activity of Luliconazole, Lanoconazole, and Efinaconazole Compared with Five Antifungal Drugs Against Melanized Fungi and Relatives. Antimicrobial Agents and Chemotherapy, 61(11), e00635-17. [Link]

  • EUCAST. (2025). Clinical breakpoint table for fungi v. 12.0. [Link]

  • Uchida, K., et al. (1993). Therapeutic Efficacy of Lanoconazole, a New Imidazole Antimycotic Agent, for Experimental Cutaneous Candidiasis in Guinea Pigs. Antimicrobial Agents and Chemotherapy, 37(10), 2249-2251. [Link]

  • Kishimoto, T., et al. (2016). Anti-inflammatory effect of lanoconazole on 12-O-tetradecanoylphorbol-13-acetate- and 2,4,6-trinitrophenyl chloride-induced skin inflammation in mice. The Journal of Dermatology, 43(11), 1324-1330. [Link]

  • Ghannoum, M., & Isham, N. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 6(4), 258. [Link]

  • Giebułtowicz, J., & Wujec, M. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 25(1), 543. [Link]

  • De Vita, D., et al. (2020). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Molecules, 25(16), 3698. [Link]

  • Cuenca-Estrella, M. (2004). CLSI and EUCAST conditions for antifungal susceptibility testing. Revista Iberoamericana de Micología, 21(1), 1-2. [Link]

  • Khare, A., et al. (2025). Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. International Journal of Environmental Sciences, 11(17s), 1123-1132. [Link]

  • Rodriguez-Tudela, J. L., et al. (2003). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Fungal Infection Trust. [Link]

  • da Silva, A. C. A., et al. (2023). Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid. BMC complementary medicine and therapies, 23(1), 406. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1047. [Link]

  • Bélai, I., & Oros, G. (2006). Structure-Activity Relationship of the Antifungal 1-Aryl-2-(azol-1-yl)ethane Derivatives. Acta Phytopathologica et Entomologica Hungarica, 41(1-2), 105-119. [Link]

  • Gualco, L., et al. (2021). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Molecules, 26(23), 7306. [Link]

  • U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.